5,5,6,6-Tetramethylcyclohexa-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,6,6-Tetramethylcyclohexa-1,3-diene is an organic compound with the molecular formula C₁₀H₁₆. It is a derivative of cyclohexadiene, characterized by the presence of four methyl groups attached to the cyclohexadiene ring. This compound is also known by its synonym, α-Pyronene .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,6,6-Tetramethylcyclohexa-1,3-diene typically involves the alkylation of cyclohexadiene derivatives. One common method is the reaction of 1,3-cyclohexadiene with methylating agents under controlled conditions to introduce the methyl groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using catalysts to enhance the reaction efficiency and yield. The specific conditions, such as temperature, pressure, and choice of catalyst, are optimized to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
5,5,6,6-Tetramethylcyclohexa-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and diols.
Reduction: Reduction reactions can convert the compound into different cyclohexene derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include perbenzoic acid and dye-sensitized photo-oxygenation.
Reduction: Lithium aluminium hydride is often used as a reducing agent.
Substitution: Various electrophiles can be used to substitute the methyl groups.
Major Products Formed
Oxidation: Products include 3,6-epidioxy-3,4,5,5-tetramethylcyclohexene and 1,5,5,6-tetramethylcyclohex-2-ene-1,4-diol.
Reduction: Products include 3,4-epoxy-4,5,6,6-tetramethylcyclohexene.
Substitution: Products depend on the electrophile used in the reaction.
Scientific Research Applications
5,5,6,6-Tetramethylcyclohexa-1,3-diene has various applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5,6,6-Tetramethylcyclohexa-1,3-diene involves its interaction with molecular targets through its reactive sites. The presence of multiple methyl groups and the diene structure make it a versatile compound for various chemical transformations. The pathways involved include electrophilic addition and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Cyclohexadiene, 1,5,5,6-tetramethyl-: A closely related compound with similar structural features.
1,3,4,6-Tetramethylcyclohex-1,4-diene: Another similar compound with different methyl group positions.
Uniqueness
5,5,6,6-Tetramethylcyclohexa-1,3-diene is unique due to the specific positioning of its methyl groups, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its structure allows for selective reactions and applications in various fields .
Properties
CAS No. |
63681-89-0 |
---|---|
Molecular Formula |
C10H16 |
Molecular Weight |
136.23 g/mol |
IUPAC Name |
5,5,6,6-tetramethylcyclohexa-1,3-diene |
InChI |
InChI=1S/C10H16/c1-9(2)7-5-6-8-10(9,3)4/h5-8H,1-4H3 |
InChI Key |
XQPVBMGOYBRRFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC=CC1(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.